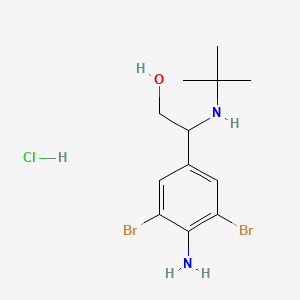
2-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride (2-AADB-TBAE;HCl) is an organic compound that is used in a variety of scientific research applications. It is a dibromo analog of 4-amino-2-tert-butylaminoethanol (4-ABAE) and has been used in a variety of biochemical, physiological, and pharmacological studies. Its structure is composed of an amine group, two bromine atoms, and a tert-butylamino group, all of which are attached to an ethanol molecule. The hydrochloride salt of this compound is water-soluble and is used in laboratory experiments to study the effects of this compound on various biochemical and physiological processes.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride involves the reaction of 4-Amino-3,5-dibromobenzonitrile with tert-Butylamine followed by reduction of the resulting imine to form the final product.
Starting Materials
4-Amino-3,5-dibromobenzonitrile, tert-Butylamine, Sodium borohydride, Hydrochloric acid, Methanol, Wate
Reaction
Step 1: Dissolve 4-Amino-3,5-dibromobenzonitrile (1.0 g, 3.2 mmol) and tert-Butylamine (0.5 mL, 4.0 mmol) in methanol (10 mL) and stir at room temperature for 24 h., Step 2: Add sodium borohydride (0.20 g, 5.3 mmol) to the reaction mixture and stir at room temperature for an additional 24 h., Step 3: Quench the reaction by slowly adding hydrochloric acid (1 M) until the pH reaches 2-3., Step 4: Extract the product with ethyl acetate (3 x 20 mL) and wash the organic layer with water (20 mL)., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., Step 6: Dissolve the crude product in hydrochloric acid (1 M) and recrystallize from water to obtain the final product as a white solid.
科学的研究の応用
2-AADB-TBAE;HCl has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, including the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulse transmission. It has also been used in the study of cell adhesion and as a potential therapeutic agent for the treatment of cancer. In addition, it has been used to study the effects of oxidative stress on cells and to study the effects of drugs on the central nervous system.
作用機序
2-AADB-TBAE;HCl is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulse transmission. It is believed to act by binding to the active site of the enzyme and blocking its activity. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
生化学的および生理学的効果
2-AADB-TBAE;HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulse transmission. It has also been shown to have antioxidant activity, scavenging free radicals and preventing oxidative damage to cells. In addition, it has been shown to have anti-cancer activity, inhibiting the growth of tumor cells.
実験室実験の利点と制限
The advantages of using 2-AADB-TBAE;HCl in laboratory experiments include its water-solubility and its ability to inhibit the enzyme acetylcholinesterase. The limitations of using this compound in laboratory experiments include its potential for toxicity and the need for proper handling and disposal of the compound.
将来の方向性
For research involving 2-AADB-TBAE;HCl include further study of its potential therapeutic applications, such as its use as an anti-cancer agent and its potential use in the treatment of neurological disorders. In addition, further research into its mechanism of action and its effects on biochemical and physiological processes is needed. Other future directions include the development of more efficient synthesis methods and the exploration of other potential applications of this compound.
特性
IUPAC Name |
2-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-10(6-17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKQVBZHZAKXEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(CO)C1=CC(=C(C(=C1)Br)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br2ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


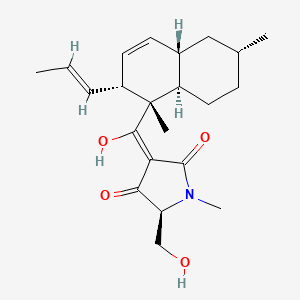
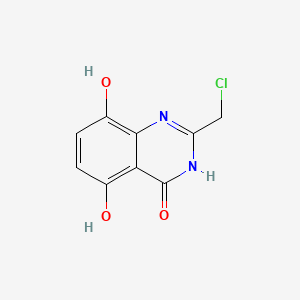
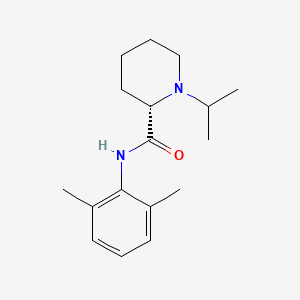
![2-Methyl-6-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B570573.png)
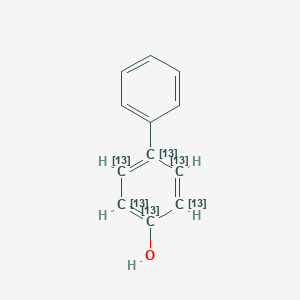
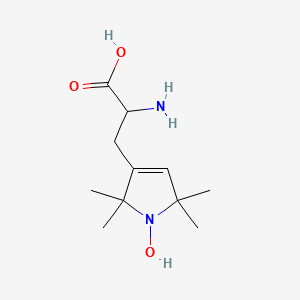
![(3S,4S,7aR,12bS)-3-(cyclopropylmethyl)-7-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-olate;hydrochloride](/img/structure/B570578.png)
![Fucose, L-, [6-3H]](/img/structure/B570579.png)
![[(1R,4Ar,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol](/img/structure/B570583.png)
![(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B570586.png)